Carbanylium;chromium
Description
Structure
2D Structure
Properties
CAS No. |
89612-53-3 |
|---|---|
Molecular Formula |
CH3Cr+ |
Molecular Weight |
67.031 g/mol |
IUPAC Name |
carbanylium;chromium |
InChI |
InChI=1S/CH3.Cr/h1H3;/q+1; |
InChI Key |
CGJJQPRKMTVTQR-UHFFFAOYSA-N |
Canonical SMILES |
[CH3+].[Cr] |
Origin of Product |
United States |
Synthesis Methodologies for Chromium Carbyne Complexes
Classic Approaches to Fischer-Type Chromium Carbyne Synthesis
Nucleophilic Attack and Electrophilic Alkylation
The traditional and most widely used method for synthesizing Fischer-type carbene complexes, which are precursors to carbyne complexes, involves a two-step process. thieme-connect.dewikipedia.org It begins with the nucleophilic attack of an organolithium or Grignard reagent on a metal carbonyl, such as hexacarbonylchromium(0). thieme-connect.de This reaction forms a lithium acylate intermediate, which is then stabilized. wikipedia.org
The second step is the electrophilic alkylation of the oxygen atom of the acylate. thieme-connect.de This is typically achieved using a strong alkylating agent like a trialkyloxonium salt (e.g., trimethyloxonium (B1219515) tetrafluoroborate) or methyl trifluoromethanesulfonate. thieme-connect.de This "alkylation at oxygen" yields the Fischer carbene complex. thieme-connect.de The use of organolithium compounds as nucleophiles is particularly favored due to their high reactivity, which often leads to better yields. thieme-connect.de
To enhance the reactivity of the acylate intermediate towards the electrophile, the lithium cation can be exchanged for a tetraalkylammonium cation. thieme-connect.dewikipedia.org This results in a more reactive "ate" complex. thieme-connect.de The entire process is foundational to the synthesis of a wide array of Fischer carbene complexes, which can then be converted to carbyne complexes. thieme-connect.de
Synthesis via Halogen Abstraction and Reduction: Trichloromethyl Precursors
A significant route to chromium carbyne complexes involves the reaction of 1,1,1-trichloromethyl compounds with chromium(II) chloride. researchgate.netresearchgate.net This method serves as a versatile pathway to generate highly reactive chromium-carbyne intermediates that can be used in various organic transformations. researchgate.net
Chromium(II)-Mediated Transformations
At room temperature in tetrahydrofuran (B95107) (THF), chromium(II) chloride readily transforms trichloromethyl carbinols and trichloromethylalkanes. researchgate.net This process involves stepwise halogen abstractions from the trihaloalkyl compounds. researchgate.net These transformations lead to the formation of highly reactive species, including α-chlorocarbenes, carbynes, and α-chloro-α-chromium(III) vinylidene carbenoids. researchgate.net The reaction is chemoselective and proceeds under mild conditions. researchgate.net
Formation of Trinuclear Chromium(III) Carbyne Species
The reduction of carbon tetrachloride (CCl4) by chromium(II) chloride in THF can lead to the formation of a trinuclear chromium(III) carbyne complex, specifically [CrCl(thf)2]3(μ3-CCl)(μ-Cl)3. rsc.orgresearchgate.net This chlorocarbyne complex has been isolated and characterized. rsc.org Similarly, the reaction of iodoform (B1672029) (CHI3) with six equivalents of CrCl2 in THF at low temperatures yields [Cr3Cl3(μ2-Cl)3(μ3-CH)(thf)6], the first isolable high-yield Cr(III) μ3-methylidyne complex. researchgate.net
These trinuclear species are significant as they represent stable forms of chromium carbyne complexes. The chlorocarbyne complex, for instance, reacts with aldehydes to produce chloroallylic alcohols and terminal alkynes, demonstrating its synthetic utility. rsc.org
Generation of Chromium Carbyne Free Radicals
The reaction of 1,1,1-trihalo-compounds with chromium(II) ions under mild conditions can lead to the formation of carbyne free radicals (RC•). researchgate.net This process occurs through a stepwise reduction of the carbon-halide bonds, where the metal acts as the reductant. researchgate.net Isotope-labeling experiments have provided indirect proof for the coupling of two free carbyne radicals in solution to form alkynes. researchgate.net While initially proposed to occur via chromium-carbyne complexes, evidence suggests that this alkyne formation is not metal-assisted and happens outside the coordination sphere of the metal ions. researchgate.net These highly reactive carbyne free radicals can then react with each other to form the corresponding alkyne and other products. researchgate.net
Synthesis of Cyclopropenylidene Complexes via Carbide Transfer
A dinuclear chromium carbide complex can be formed by the reduction of carbon tetrabromide (CBr4) with chromium(II) bromide (CrBr2) in THF. rsc.orgscispace.com This carbido complex, identified as [CrBr2(thf)2)]CrBr2(thf)3, serves as a carbon-atom transfer reagent. rsc.orgscispace.compitt.edu
When this chromium carbide complex reacts with terminal or internal alkynes, it forms cyclopropenylidene complexes. rsc.orgscispace.comrsc.org For example, the reaction with 3-hexyne (B1328910) yields a mononuclear diethylcyclopropenylidene chromium(III) complex. rsc.orgscispace.com Isotope labeling studies using 13C-enriched carbido complex have confirmed that the carbide ligand is transferred during these reactions. rsc.orgscispace.comrsc.org This methodology provides a direct route to chromium cyclopropenylidene complexes from a stable carbide source. rsc.orgscispace.compitt.edu
Synthetic Routes to Chromium N-Heterocyclic Carbene Complexes as Related Precursors or Derivatives
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, prized for their strong σ-donating properties and their ability to stabilize a wide range of metal complexes. In the context of chromium carbyne chemistry, while the direct conversion of a chromium-NHC complex to a chromium carbyne is not a principal synthetic strategy, NHCs play a crucial role in the synthesis of related precursors and derivatives. They are often employed to modify the electronic and steric environment of the metal center, enabling the formation of unique structures such as allenylidene and siloxycarbyne complexes, which are closely related to carbynes.
The synthesis of chromium-NHC complexes, which can be considered as precursors, typically involves the reaction of a chromium source with a free NHC or its corresponding azolium salt. A variety of chromium starting materials in different oxidation states can be utilized, leading to a diverse array of Cr-NHC complexes. For instance, half-sandwich Cr(II)-NHC complexes of the type [(Cyp)Cr(NHC)X] (where Cyp = cyclopentadienyl (B1206354) or pentamethylcyclopentadienyl; X = Cl, η³-C₃H₅) have been successfully synthesized and characterized. rsc.org The reduction of these Cr(II) species can also provide access to lower oxidation state complexes, such as the Cr(I) metallo-radical [(η⁵-C₅Me₅)Cr(IMeMe)(CO)₂]. rsc.org
Another established method utilizes chromium Fischer carbene complexes, such as [Cr{OMe(R)}(CO)₅], which serve as a source of chromium carbonyls for reaction with various NHC ligands, yielding chromium-NHC complexes in reasonable yields. researchgate.net
Table 1: Selected Synthetic Routes to Chromium-NHC Precursor Complexes
| Chromium Precursor | NHC/Precursor | Reagents/Conditions | Product | Yield | Reference |
| CrCl₂ | IMes, IiPrMe, etc. | THF | [{Cr(NHC)Cl(μ-Cl)}₂] | N/A | rsc.org |
| [(η⁵-C₅Me₅)Cr(μ-Cl)]₂ | IMeMe·HCl | KHMDS, THF, -78°C to RT | [(η⁵-C₅Me₅)Cr(IMeMe)Cl] | N/A | rsc.org |
| [Cr{OMe(R)}(CO)₅] | Various NHCs | Toluene, 80°C | [Cr(CO)₅(NHC)] | Reasonable | researchgate.net |
| Li[CpCr(CO)₃] | SiBr₂(SIdipp) | Toluene, 110°C, -CO | [Cp(CO)₂Cr=SiBr(SIdipp)] | Good | nih.gov |
Formation of Allenylidene Complexes via NHC Addition
A significant pathway where NHCs act as derivatizing agents involves their reaction with chromium(0) alkynyl(alkoxy)carbene complexes, a class of Fischer carbenes. The addition of an NHC to these unsaturated chromium carbene complexes proceeds quantitatively to yield stable, zwitterionic σ-allenyl complexes. researchgate.net These allenylidene derivatives, featuring a Cr=C=C=C core, are electronically and structurally related to carbyne complexes. The high nucleophilicity of the NHC facilitates the attack on the electrophilic carbene carbon of the precursor, leading to the formation of these novel structures. researchgate.net This reaction highlights a key strategy where NHCs are not merely ancillary ligands but are reactive partners that enable the construction of complex unsaturated carbon chains on the metal center.
Synthesis of a Dinuclear Siloxycarbyne Complex
A more intricate route that results in a carbyne derivative involves the use of an NHC-stabilized silylene ligand. This multi-step synthesis begins with the reaction of the NHC SIdipp (1,3-bis[2,6-bis(isopropyl)phenyl]imidazolidin-2-ylidene) with SiBr₄ and subsequent reduction to form the silicon(II) dibromide-NHC adduct, SiBr₂(SIdipp). nih.gov This stable silylene precursor then reacts with the chromium carbonylate Li[CpCr(CO)₃] upon heating, eliminating a carbonyl group to afford the chromium silylene complex [Cp(CO)₂Cr=SiBr(SIdipp)]. nih.gov
This silylene complex undergoes further transformation. Following an NHC exchange reaction and subsequent bromide abstraction using Li[B(C₆F₅)₄], a putative silylidene complex salt is formed. This intermediate is unstable and irreversibly dimerizes through an Si-promoted electrophilic activation of a carbonyl oxygen atom. The final product is a unique dinuclear siloxycarbyne complex, [Cp(CO)Cr{(μ-CO)Si(IMe₂iPr₂)₂}₂Cr(CO)Cp][B(C₆F₅)₄]₂. nih.gov In this derivative, the carbyne-like carbon originates from a bridging carbonyl ligand that has been functionalized by the NHC-stabilized silicon fragment. This sophisticated synthesis demonstrates the utility of NHCs in stabilizing reactive main-group fragments, which can then be used to construct highly unusual organometallic structures.
Table 2: Synthesis of Chromium Carbyne Derivatives Involving NHCs
| Precursor(s) | NHC/Reagent | Key Intermediate(s) | Final Product Type | Reference |
| [(CO)₅Cr=C(OR)C≡CR'] | NHC (e.g., IMes) | Zwitterionic Adduct | σ-Allenyl Complex | researchgate.net |
| SiBr₂(SIdipp), Li[CpCr(CO)₃] | IMe₂iPr₂, Li[B(C₆F₅)₄] | [Cp(CO)₂Cr=SiBr(SIdipp)] | Dinuclear Siloxycarbyne | nih.gov |
Spectroscopic and Structural Characterization of Chromium Carbyne Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of chromium carbyne complexes in solution. Both proton and carbon NMR provide critical data on the electronic environment of the nuclei within the molecule.
¹H NMR spectroscopy is instrumental in characterizing the organic ligands attached to the chromium carbyne core. The chemical shifts of protons provide information about their electronic environment. For instance, in pentacarbonyl[methoxy(methyl)carbene]chromium(0), the presence of a base can lead to the exchange of hydrogen atoms on the methyl group bound to the carbene carbon with deuterium (B1214612) from a deuterated solvent like CH₃OD. nobelprize.org This indicates the acidity of the α-protons, a key reactive feature of these complexes. nobelprize.org
The chemical shifts of protons on the ligands can be influenced by the electronic nature of the entire complex. Studies on various chromium carbyne complexes have shown that the signals for different proton environments can be clearly resolved, allowing for detailed structural assignment. psu.edu For example, in a dimetal complex containing a bridging p-tolylmethylidyne ligand, the methyl protons and the aromatic protons of the tolyl group show distinct signals. psu.edu
¹³C NMR spectroscopy is particularly powerful for studying chromium carbyne complexes due to the direct observation of the carbyne carbon itself. A defining characteristic of Fischer-type chromium carbyne complexes is the extreme downfield chemical shift of the carbyne carbon resonance, often appearing in the range of 271 to 360 ppm. purdue.educapes.gov.br This significant deshielding is attributed to the electrophilic nature of the carbyne carbon, which can be considered a transition-metal-stabilized carbocation. purdue.edu
The chemical shift of the carbyne carbon is highly sensitive to the nature of the substituents attached to it. Electron-donating groups, such as amino groups, cause an upfield shift of the carbyne carbon resonance compared to alkoxy groups, indicating increased electron density at the carbyne carbon. purdue.edu The solvent can also influence the carbyne carbon chemical shift; for example, a 6-7 ppm upfield shift is observed in tetrahydrofuran (B95107) compared to chloroform, suggesting a Lewis acid-base interaction between the ether solvent and the electrophilic carbyne carbon. purdue.edu
In addition to the carbyne carbon, the carbonyl (CO) ligands also provide valuable information in the ¹³C NMR spectrum. The chemical shifts of the cis and trans carbonyl carbons can be distinguished, and their positions are influenced by the electronic properties of the carbyne ligand. purdue.edu Better electron-donating groups on the carbyne ligand cause the cis carbonyl carbon resonance to shift to a lower field. purdue.edu
Table 1: Representative ¹³C NMR Chemical Shifts for Pentacarbonylchromium (B1193955) Carbyne and Related Complexes
| Compound Type | Carbyne Carbon (δ, ppm) | Carbonyl Carbon (δ, ppm) | Reference |
| (CO)₅CrC(OCH₃)Ph | 350.93 | trans: 224.15, cis: 216.11 | purdue.edu |
| (CO)₅CrC(NH₂)CH₃ | ~280-290 | Not specified | purdue.edu |
| [W(≡CC₆H₄Me-4)(CO)₂(η-C₅H₅)] | >300 | Not specified | psu.edu |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy: Vibrational Mode Assignments
Infrared spectroscopy is a crucial tool for characterizing chromium carbyne complexes, primarily by identifying the stretching frequencies of the carbonyl (CO) ligands and the chromium-carbon triple bond (Cr≡C). The number and position of the ν(CO) bands provide information about the geometry and electronic properties of the complex. wikipedia.org
For pentacarbonylchromium carbyne complexes, the local C₄ᵥ symmetry typically results in three IR-active CO stretching bands: two E modes and one A₁ mode. The positions of these bands are sensitive to the electron-donating or -withdrawing nature of the carbyne ligand. acs.org
The Cr≡C stretching frequency, while sometimes difficult to observe, provides direct evidence for the carbyne linkage. Theoretical calculations and experimental studies on related carbyne-like materials suggest that the carbon-carbon triple bond in carbyne exhibits a characteristic Raman peak around 2175 cm⁻¹. rsc.org In chromium carbyne complexes, the corresponding Cr≡C stretch would be expected in a similar region, though its intensity can be weak. In some bimetallic complexes with bridging carbyne ligands, a weak band in the bridging CO region (around 1785-1837 cm⁻¹) can be observed, indicating a semi-bridging carbonyl group. psu.edu
Table 2: Typical IR Stretching Frequencies for Chromium Carbyne and Related Complexes
| Complex Type | ν(CO) (cm⁻¹) | ν(C≡C) or ν(Cr≡C) (cm⁻¹) | Reference |
| (CO)₅Cr=C(OEt)(-C≡C-Ph) | Not specified | ~2160 (for C≡C) | researchgate.net |
| [W(CO)₂(tmeda)Cl(≡C-C≡C-R)] | 1979, 1893 | Not specified | d-nb.info |
| Carbyne (material) | Not specified | ~2175 (Raman), 2168 (FTIR) | rsc.org |
Note: The values presented are approximate and can vary based on the specific complex and measurement conditions.
X-ray Diffraction (XRD) and Crystallographic Analysis
Crystallographic studies of Fischer-type chromium carbene complexes, the precursors to carbyne complexes, have established key structural features. For example, in pentacarbonyl[methoxy(phenyl)carbene]chromium(0), the Cr-C(carbene) bond length is around 2.04 Å, which is shorter than a typical Cr-C single bond, indicating some degree of double bond character. nobelprize.org The C(carbene)-O bond is also shorter than a typical single bond, suggesting delocalization of the oxygen lone pair electrons into the carbene carbon p-orbital. nobelprize.org
For chromium carbyne complexes, the Cr≡C triple bond is expected to be significantly shorter. In a related tungsten carbyne complex, the W≡C bond length is on the order of 1.80 Å. Similar short bond lengths are anticipated for chromium analogues. X-ray diffraction studies on dimetal complexes with bridging carbyne ligands have provided detailed structural insights into the core of these molecules. rsc.org For instance, in a CrReFe complex with a bridging µ₃-carbyne ligand, the geometry around the metal core and the disposition of the carbonyl ligands have been precisely determined. rsc.org The structure of Cr₂₃C₆ reveals Cr-C bond lengths of 2.07 Å and 2.11 Å. materialsproject.org
Table 3: Selected Crystallographic Data for Chromium-Containing Compounds
| Compound | Space Group | Key Bond Lengths (Å) | Reference |
| Cr₂₃C₆ | Fm-3m | Cr-C: 2.07, 2.11 | materialsproject.org |
| Cr (elemental) | Im-3m | Cr-Cr: 2.57 | materialsproject.org |
| Cr₅O₁₂ | Pnma | Not specified | scispace.com |
Note: This table includes data for related chromium compounds to provide context for Cr-C and Cr-Cr bond lengths.
Mass Spectrometry (MS) Applications in Complex Identification
Mass spectrometry is a valuable tool for determining the molecular weight and confirming the composition of chromium carbyne complexes. acs.orgacs.org Various ionization techniques can be employed, including electrospray ionization (ESI), which is particularly useful for analyzing these often-polar and thermally sensitive compounds. acs.orgacs.org
A novel ESI-MS method for Fischer carbene complexes involves the addition of a cyanide anion (CN⁻) to the electrophilic carbene carbon. acs.orgacs.org This creates a negatively charged adduct that can be readily detected. acs.orgacs.org The fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information. A common fragmentation pathway is the sequential loss of carbonyl (CO) ligands. acs.org However, other fragmentation reactions, such as 1,2-eliminations and retro-aldol reactions, can also occur and compete with decarbonylation. acs.orgfu-berlin.de In some cases, depending on the acidity of the α-CH protons, [M-H]⁻ anions can be observed. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Chromium Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons. numberanalytics.comnih.gov While many stable chromium carbyne complexes are diamagnetic (e.g., Cr(0)), paramagnetic chromium species can be generated through redox reactions or may be present as intermediates or impurities. conicet.gov.arhuji.ac.il
EPR spectroscopy is highly sensitive to the electronic environment of the paramagnetic center. For chromium(III) species, which are paramagnetic with an S=3/2 spin state, EPR can provide information about the coordination geometry and the nature of the ligands. bibliotekanauki.pl Pulse EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can be used to probe the interactions between the paramagnetic chromium center and nearby magnetic nuclei (e.g., ¹H, ¹³C), allowing for the direct detection of ligands bound to the chromium atom. researchgate.netacs.org
In the context of chromium carbyne chemistry, EPR would be particularly useful for studying one-electron oxidation or reduction products of diamagnetic complexes. For example, the electrochemical oxidation of a chromium(0) mesoionic carbene complex was shown to be a metal-centered process, and the resulting paramagnetic Cr(I) species was characterized by EPR. conicet.gov.ar
Electronic Spectroscopy (UV-Vis) and Metal-to-Ligand Charge Transfer (MLCT)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure of chromium carbyne complexes. numberanalytics.com This method measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. For transition metal complexes like chromium carbynes, the resulting spectra provide valuable insights into metal-d-orbital energies, ligand-orbital interactions, and the nature of the metal-ligand bonding. libretexts.org The absorption bands observed in the UV-Vis spectra of these complexes typically arise from d-d transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) transitions. numberanalytics.com
Metal-to-Ligand Charge Transfer (MLCT) is a particularly significant electronic transition in chromium carbyne complexes. This process involves the promotion of an electron from a filled or partially filled metal-centered d-orbital to an empty, low-lying π* antibonding orbital of a ligand. In the case of carbyne complexes, the carbyne ligand itself, with its M≡C triple bond, possesses π-acceptor orbitals that can participate in such transitions. wikipedia.org The energy, and therefore the wavelength (λmax), of the MLCT band is sensitive to the electronic environment of the chromium center and the nature of both the carbyne and ancillary ligands.
Detailed Research Findings
The electronic spectra of chromium carbyne complexes are characterized by absorption bands corresponding to various electronic transitions. While d-d transitions are often weak due to being Laporte-forbidden, charge-transfer bands (MLCT and LMCT) are typically intense. numberanalytics.comlibretexts.org
The MLCT transitions in these complexes involve the excitation of an electron from chromium's d-orbitals to the π* orbitals of the carbyne or carbonyl ligands. The energy of these transitions is influenced by several factors:
Oxidation State of Chromium: Higher oxidation states of the metal center generally lower the energy of the d-orbitals, making it more difficult to excite an electron. Fischer-type carbynes, which feature chromium in a low oxidation state (e.g., Cr(0)), are thus good candidates for observing MLCT transitions. wikipedia.orgnobelprize.org
Ancillary Ligands: The electron-donating or -withdrawing properties of other ligands in the complex modify the electron density at the metal center. Strong π-acceptor ligands, like carbon monoxide (CO), also present low-lying π* orbitals and can be involved in MLCT events. nobelprize.org
Carbyne Ligand Substituent: The R group on the carbyne ligand (Cr≡C-R) can modulate the energy of the carbyne's π* orbitals, thereby shifting the MLCT absorption band.
Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for assigning the observed absorption bands to specific electronic transitions. cumhuriyet.edu.trcumhuriyet.edu.tr These calculations can predict the wavelengths of maximum absorption (λmax) and identify the primary orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, in analogous molybdenum carbyne complexes, transitions are explicitly assigned to excitations from metal-dominated HOMOs to ligand-based LUMOs. cumhuriyet.edu.tr A similar approach is used for chromium complexes, where the HOMO is often a metal d-orbital and the LUMO is a π* orbital of the carbyne or CO ligands.
Research on related chromium(III) N-heterocyclic carbene complexes, while not carbynes, illustrates the principles. In these systems, broad absorption envelopes are assigned to transitions with predominantly ligand-to-metal charge-transfer (LMCT) character with the aid of quantum-chemical calculations. acs.org For chromium carbyne complexes, the focus is often on the reverse process, MLCT, due to the low oxidation state of the metal and the π-accepting nature of the carbyne and CO ligands.
The table below presents hypothetical UV-Vis data for a representative chromium carbyne complex, based on typical values and transitions observed for Fischer-type carbyne complexes.
| Complex | λmax (nm) | Molar Absorptivity, ε (M-1cm-1) | Assignment | Solvent |
|---|---|---|---|---|
| (CO)5Cr≡C-Ph | ~350-450 | ~5,000-15,000 | d(Cr) → π(C≡Ph) MLCT | CH2Cl2 |
| (CO)5Cr≡C-Ph | ~280-320 | >20,000 | π → π (phenyl ring) | CH2Cl2 |
| trans-[Cr(CPh)(CO)4(PPh3)]+ | ~400-500 | ~8,000-20,000 | d(Cr) → π*(CPh/CO) MLCT | CH2Cl2 |
Computational and Theoretical Investigations of Chromium Carbyne Complexes
Quantum Chemical Methodologies: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a cornerstone for the theoretical investigation of chromium carbyne and carbene complexes. numberanalytics.com Its application has been instrumental in understanding their electronic structure, allowing for predictions of their reactivity and stability. numberanalytics.com DFT calculations are widely used to interpret structural parameters and have been shown to accurately reproduce experimentally determined structures, such as those obtained from X-ray crystallography. researchgate.net
Various DFT functionals are employed to study these complexes. For instance, the B3LYP functional, often paired with basis sets like LANL2DZ/6-31G(d), is frequently used for geometry optimization and the calculation of spectroscopic and electronic properties. researchgate.netcumhuriyet.edu.tr The polarizable continuum model (PCM) is sometimes incorporated to simulate the effects of different solvents on the structural and electronic properties of these complexes. worldscientific.comworldscientific.com
Electronic Structure and Bonding Analysis
The electronic structure and the nature of the metal-carbon bond are central to understanding the chemistry of chromium carbyne complexes. numberanalytics.com Computational methods provide a powerful lens through which to examine these fundamental aspects.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and understanding the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The interaction between the FMOs of reactants can reveal the most probable reaction pathway. numberanalytics.com In the context of organometallic complexes, the metallic d orbitals are often the frontier orbitals. libretexts.org
For chromium carbene complexes, which are closely related to carbynes, the HOMO is typically a π-bonding orbital, while the LUMO is a π-antibonding orbital. numberanalytics.com The properties of the HOMO determine the nucleophilicity of the molecule, whereas the LUMO governs its electrophilicity. youtube.com In Fischer-type carbene complexes, the carbene carbon is electrophilic. walisongo.ac.id Computational studies on molybdenum carbyne complexes, which share similarities with their chromium counterparts, have shown that the HOMOs often have metal-centric character, while the LUMOs are centered on the carbyne-carbon. researchgate.net The energy gap between the HOMO and LUMO (ΔE) provides insights into the charge transfer interactions within the molecule. researchgate.net
| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Vacuum | -5.78 | -1.89 | 3.89 |
| Cyclohexane | -5.72 | -1.99 | 3.73 |
| CCl4 | -5.74 | -2.02 | 3.72 |
| Benzene | -5.73 | -2.01 | 3.72 |
| Toluene | -5.73 | -2.02 | 3.71 |
| THF | -5.76 | -2.07 | 3.69 |
| Dichloromethane | -5.78 | -2.10 | 3.68 |
| Acetone | -5.79 | -2.11 | 3.68 |
| Acetonitrile | -5.80 | -2.12 | 3.68 |
| DMSO | -5.80 | -2.12 | 3.68 |
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de This technique is particularly useful for quantifying the donor-acceptor interactions that constitute chemical bonds.
In the study of chromium carbyne and related complexes, NBO analysis has been employed to elucidate bonding characteristics. For instance, in a dinuclear chromium carbido complex, NBO analysis supported a dative bonding μ-carbide character. rsc.orgscispace.com Similarly, the electronic structures of NHC-stabilized halosilylidyne complexes of chromium have been analyzed using the NBO method in conjunction with natural resonance theory. nih.gov NBO analysis of molybdenum silylidyne complexes has revealed high polarization in the Mo-Si and M-CO bonds. bohrium.com For tungsten carbyne complexes, NBO analysis has been used to characterize the metal-ligand bonds. researchgate.net Wiberg bond indices, calculated through NBO analysis, provide a measure of bond order and strength, as demonstrated in a study of an osmium metallacycle where the Os-C bond order was found to be 1.03. rsc.org
The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to characterize chemical bonding. The electron density distribution in chromium carbyne complexes has been experimentally determined using X-ray and neutron diffraction methods. researchgate.net These studies have revealed a characteristic deformation-density feature of the metal-carbyne bond, appearing as a flat and deformed ellipsoid of charge centered near the carbon atom. researchgate.net
Computational studies on chromium carbene complexes have utilized topological parameters like electron density and its Laplacian to characterize the Cr-CO and Cr-C(carbene) bonds. worldscientific.comresearchgate.net These analyses provide detailed insights into the nature of these bonds. worldscientific.comresearchgate.net Experimental electron deformation density studies on trans-chlorotetracarbonyl(phenylmethylidyne)chromium have confirmed the negative charge on the carbyne carbon atom and the accumulation of density in the triple bond. annualreviews.org
Mulliken atomic charge analysis provides a means of partitioning the total electron density among the atoms in a molecule, offering insights into the charge distribution. researchgate.net Molecular Electrostatic Potential (MEP) maps visualize the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net
In studies of hypothetical molybdenum carbyne complexes, Mulliken atomic charges and MEP maps were calculated to estimate their electronic properties. researchgate.netcumhuriyet.edu.tr These analyses suggested that the carbyne-carbon acts as an electrophile, while the metal center is nucleophilic, which may explain the catalytic properties of these complexes. researchgate.net For Fischer carbene complexes of chromium, the MEP at the chromium center has been shown to have a clear linear dependency on the reduction potentials of the complexes. rsc.org This indicates that the MEP at the metal center can serve as a direct descriptor of the electronic effect of the ligands and can be used to predict the redox activities of the complexes. rsc.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are extensively used to predict and interpret the spectroscopic properties of chromium carbyne complexes, including their vibrational (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netcumhuriyet.edu.tr
Calculated vibrational frequencies are often used to assign the molecular motions associated with experimentally observed bands. researchgate.net For instance, in a study of a chromium carbene complex, the effect of solvent polarity on the -C≡C- and C≡O stretching frequencies was investigated using the polarizable continuum model (PCM). worldscientific.comworldscientific.com In another study, the characteristic IR absorption of a cyclopropenylidene unit in a chromium complex was identified and confirmed through isotopic labeling and theoretical calculations. rsc.org
Computed NMR Chemical Shifts
Computational chemistry provides powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of chromium carbyne complexes. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a Density Functional Theory (DFT) framework, is the standard for calculating NMR chemical shifts (δ) for nuclei such as ¹³C and ¹H. researchgate.networldscientific.com
A hallmark of metal carbyne complexes is the significant deshielding of the carbyne carbon atom, resulting in a characteristic downfield chemical shift in ¹³C NMR spectra. purdue.edu Theoretical calculations successfully replicate this feature, predicting δ(¹³C≡) values that are often in the range of 300-400 ppm. Computational analysis allows for the dissection of the magnetic shielding tensor into its principal components (δ₁₁, δ₂₂, δ₃₃). This analysis reveals the origins of the extreme deshielding, linking it to paramagnetic contributions arising from the electronic structure and the nature of the Cr≡C triple bond. rsc.org
Studies on related organometallic complexes show that relativistic effects, particularly spin-orbit coupling, can have a non-negligible impact on the chemical shifts of carbons bonded to heavy metals. rsc.org For chromium, while less pronounced than for 5d metals, these effects are considered in high-accuracy calculations to achieve better agreement with experimental data. The computed shifts are sensitive to the choice of DFT functional and basis set, necessitating careful benchmarking.
Table 1: Computed ¹³C NMR Chemical Shifts for a Model Chromium Carbyne Complex, [Cr(CO)₅(CH)]⁺ This table presents hypothetical yet representative data based on computational studies of similar organometallic complexes.
| Atom | Computed δ (ppm) | Methodological Basis |
|---|---|---|
| Carbyne Carbon (Cα) | 355.2 | GIAO-DFT |
| trans-CO | 225.0 | GIAO-DFT |
Theoretical Vibrational Frequencies and IR Spectra
Theoretical vibrational analysis is a cornerstone of the computational investigation of chromium carbynes. DFT calculations are used to compute the harmonic vibrational frequencies, which correspond to the fundamental modes of molecular vibration. These calculations not only help in assigning experimental Infrared (IR) and Raman spectra but also provide a direct probe into bond strengths within the molecule. cumhuriyet.edu.trnsf.gov
The most significant vibrational mode in these complexes is the chromium-carbon triple bond stretch, ν(Cr≡C). This frequency is highly sensitive to the electronic environment, including the nature of the other ligands on the chromium center and the substituent on the carbyne carbon. A higher ν(Cr≡C) frequency generally indicates a stronger, shorter bond. Computational models can systematically predict how changes in ancillary ligands (e.g., replacing a CO ligand with a phosphine) will modulate the ν(Cr≡C) frequency. luc.edu Furthermore, calculations of IR intensities help in simulating the entire IR spectrum, facilitating a direct comparison with experimental data. rsc.org
Table 2: Key Computed Vibrational Frequencies for a Model Chromium Carbyne Complex, [Cr(CO)₅(CH)]⁺ This table presents hypothetical yet representative data based on computational studies of similar organometallic complexes.
| Vibrational Mode | Computed Frequency (cm⁻¹) | Relative IR Intensity |
|---|---|---|
| Cr≡C Stretch | 1350 | Medium |
| C-H Stretch (carbyne) | 3050 | Weak |
| C≡O Stretch (trans) | 2105 | Strong |
Simulated Electronic Spectra (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating the electronic absorption spectra (UV-Vis) of chromium carbyne complexes. researchgate.net This approach calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which determine the intensity of the absorption bands. cumhuriyet.edu.tr
These simulations are crucial for interpreting the colored nature of many chromium carbyne complexes, which often arises from electronic transitions involving the metal d-orbitals and the orbitals of the carbyne and ancillary ligands. iupac.org Key transitions typically identified include:
Metal-to-Ligand Charge Transfer (MLCT): Excitation from a filled chromium d-orbital to an empty π* orbital of the carbyne or carbonyl ligands.
Ligand-to-Metal Charge Transfer (LMCT): Excitation from a ligand-based orbital to an empty d-orbital on the chromium center.
d-d Transitions: Excitations between the d-orbitals of the chromium atom, which are often weak in intensity.
TD-DFT calculations provide a detailed picture of the character of each excited state, enabling the precise assignment of the bands observed in experimental spectra.
Table 3: Simulated Electronic Transitions for a Model Chromium Carbyne Complex via TD-DFT This table presents hypothetical yet representative data based on computational studies of similar organometallic complexes.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution | Assignment |
|---|---|---|---|---|
| 2.75 | 451 | 0.08 | d(Cr) → π*(Cr≡C) | MLCT |
| 3.44 | 360 | 0.12 | d(Cr) → π*(CO) | MLCT |
Solvent Effects on Chromium Carbyne Complex Properties: Polarizable Continuum Model (PCM)
The properties of chromium carbyne complexes in solution can be significantly influenced by the surrounding solvent. The Polarizable Continuum Model (PCM) is a widely used computational approach to account for these effects. wikipedia.org In PCM, the solvent is modeled as a continuous dielectric medium characterized by its dielectric constant, rather than as individual molecules. This makes the calculation of solvent effects computationally feasible. researchgate.net
Studies utilizing PCM have shown that solvent polarity can impact various properties: researchgate.networldscientific.com
Molecular Geometry: Small changes in bond lengths and angles can be induced by the reaction field of the solvent.
Electronic Properties: The energies of the frontier molecular orbitals (HOMO and LUMO) are often stabilized or destabilized depending on the solvent's polarity, which in turn affects the complex's reactivity and electronic spectra.
Spectroscopic Parameters: Solvatochromism, the change in color (and thus UV-Vis spectrum) with solvent polarity, can be modeled with TD-DFT in conjunction with PCM. Similarly, shifts in vibrational frequencies, such as the ν(C≡O) bands, can be predicted. researchgate.net
The PCM approach is essential for accurately calculating properties that are measured in solution, such as redox potentials. researchgate.net
Thermochemical Stability and Bond Dissociation Energy Calculations
DFT calculations are frequently used to assess the thermodynamic stability of chromium carbyne complexes. Key computed parameters include the Gibbs free energy of formation and the Bond Dissociation Energy (BDE) for the chromium-carbon triple bond. The Cr≡C BDE is a direct measure of the intrinsic strength of the metal-ligand bond and a critical indicator of the complex's stability. nsf.govcumhuriyet.edu.tr
The calculated BDEs for Fischer-type chromium carbenes range from approximately 65 to 98 kcal/mol, and the values for the stronger carbyne triple bonds are expected to be significantly higher. uwindsor.ca To gain deeper insight into the nature of the Cr≡C bond, an Energy Decomposition Analysis (EDA) is often performed. EDA partitions the total interaction energy into physically meaningful components:
Pauli Repulsion: The destabilizing steric-like interaction between the electron clouds of the metal and ligand fragments.
Electrostatic Interaction: The classical electrostatic attraction between the fragments.
Orbital Interaction: The stabilizing energy gain from the mixing of orbitals, which can be further broken down into σ-donation and π-back-donation components, consistent with the Dewar-Chatt-Duncanson model. nsf.govnih.gov
Table 4: Representative Computed Thermochemical Data for the Cr≡C Bond This table presents hypothetical yet representative data based on computational studies of similar organometallic complexes.
| Parameter | Computed Value (kcal/mol) | Significance |
|---|---|---|
| Bond Dissociation Energy (BDE) | 125 | Intrinsic strength of the Cr≡C bond |
| Pauli Repulsion | +200 | Steric repulsion between fragments |
| Electrostatic Interaction | -120 | Attractive electrostatic forces |
Theoretical Predictions of Redox Potentials
The electrochemical behavior of chromium carbyne complexes can be effectively predicted using a combination of DFT and a continuum solvation model like PCM. acs.org Computational methods can calculate the energies of the complex in its various oxidation states (e.g., neutral, radical cation, radical anion). From these energies, the standard redox potential for a given electron transfer process can be determined via a thermodynamic cycle.
These calculations can distinguish between metal-localized and ligand-localized redox processes. For Fischer-type complexes, oxidation is typically a metal-centered event, while reduction is often localized on the π-accepting ligands. researchgate.net Theoretical studies on related chromium aminocarbene complexes have shown that the calculated redox potentials reproduce experimental data well. acs.org A significant finding is that the accuracy of these predictions can be substantially improved by explicitly including counter-ions from the supporting electrolyte in the computational model. For oxidation processes, this explicit consideration was found to decrease the mean average error from 0.110 V to just 0.059 V, demonstrating the importance of modeling the specific chemical environment. researchgate.net
Reactivity and Reaction Mechanisms of Chromium Carbyne Complexes
Nucleophilic Attack at the Carbyne Carbon Center
A defining characteristic of Fischer-type carbyne complexes, which include many chromium carbynes, is the electrophilic nature of the carbyne carbon atom. wikipedia.orglibretexts.org This inherent reactivity makes them susceptible to attack by a wide range of nucleophiles. youtube.com The reaction of cationic carbyne compounds with nucleophiles typically proceeds exclusively at the carbyne carbon, providing a synthetically useful route to various carbene complexes. libretexts.orgresearchgate.net
The general mechanism involves the nucleophile attacking the electron-deficient carbyne carbon, leading to the formation of a new bond and the conversion of the carbyne into a carbene. youtube.com This process has been demonstrated with various nucleophiles, including phosphines (such as trimethylphosphine), pyridines, alkali metals, and isonitriles. youtube.com For instance, the attack of trimethylphosphine (B1194731) on a chromium carbyne complex results in the formation of a phosphonium-substituted carbene complex. youtube.com Similarly, reactions involving cyclic carbynes, such as metallabenzynes, also proceed via nucleophilic attack at the carbyne carbon. mdpi.com
| Nucleophile | Resulting Complex/Product | Reference |
|---|---|---|
| Phosphines (e.g., PMe3) | Phosphonium-substituted carbene complex | youtube.com |
| Pyridines | Carbene complex | youtube.com |
| Alkali Metals | Carbene complex | youtube.com |
| Isonitriles | Carbene complex | youtube.com |
| Hydride (from NaBH4) | Metallabenzene intermediate (from osmabenzyne) | mdpi.com |
Coupling Reactions Involving Chromium Carbynes
Chromium carbyne complexes and their associated radicals are pivotal in coupling reactions, most notably in the formation of carbon-carbon triple bonds, or alkynes. researchgate.net
Alkyne Formation via Carbyne Coupling
The synthesis of alkynes can be achieved through the coupling of carbyne species. researchgate.net One of the initial proposals for the formation of carbon-carbon triple bonds from 1,1,1-trichloromethyl reagents in the presence of chromium(II) chloride suggested a mechanism involving the coupling of chromium-carbyne complexes. researchgate.net
Subsequent studies, including isotope-labeling experiments, have provided evidence for a mechanism involving the coupling of two free carbyne radicals. researchgate.net In this process, stepwise reduction of carbon-halide bonds by a metal reductant, such as Cr(II), leads to the formation of alkyl carbyne triradicals in solution. researchgate.net These highly reactive radicals then undergo a coupling reaction to produce the corresponding alkyne molecule. researchgate.net This radical coupling process is not believed to be metal-assisted, meaning it does not occur within the coordination sphere of the metal ion. researchgate.net Other research has also pointed to base-induced carbon-carbon coupling reactions involving carbyne complexes to yield ketenimine compounds. youtube.com
Intermediacy in Organic Transformations
Chromium-carbyne complexes are highly valuable as transient intermediates in the synthesis of a diverse array of organic molecules. researchgate.net They are readily generated from the reaction of 1,1,1-trichloromethyl compounds with chromium(II) chloride and can be channeled into various synthetic pathways. researchgate.net
Formation of Alkynes, Alkenes, β-Hydroxy Ketones, Aldehydes, Allylic Alcohols, and Allenes
Research has firmly established that chromium-carbyne complexes act as intermediates in the selective formation of a wide variety of organic products. researchgate.net Depending on the reaction conditions and the electrophiles used, these intermediates can be converted into alkynes, alkenes, β-hydroxy ketones, aldehydes, allylic alcohols, and allenes. researchgate.net For example, the reaction of a chlorocarbyne complex with aldehydes can yield chloroallylic alcohols and terminal alkynes. researchgate.net
| Product Class | Formation Pathway | Reference |
|---|---|---|
| Alkynes | Coupling of carbyne radicals or reaction with aldehydes | researchgate.net |
| Alkenes | Reaction of geminal dichromium reagents with aldehydes (E-alkenes) | researchgate.net |
| β-Hydroxy Ketones | Intermediate in chromium-mediated reactions | researchgate.net |
| Aldehydes | Intermediate in chromium-mediated reactions | researchgate.net |
| Allylic Alcohols | Reaction of chlorocarbyne complex with aldehydes | researchgate.net |
| Allenes | Intermediate in chromium-mediated reactions | researchgate.net |
Role in Carbon-Carbon Bond Formation Reactions
The generation of carbon-carbon bonds is a cornerstone of organic synthesis, and chromium carbyne intermediates play a significant role in this area. researchgate.netacs.org The coupling of carbyne radicals to form alkynes is a direct example of C-C bond formation. researchgate.net Furthermore, the generation of geminal dichromium reagents from haloalkanes and chromium(II), which are related to carbyne formation, add to aldehydes to stereoselectively produce E-alkenes, another key C-C bond-forming reaction. researchgate.net The versatility of these organochromium reagents has been showcased in the synthesis of natural products. researchgate.net
Ligand Insertion Reactions
Ligand insertion is a fundamental reaction in organometallic chemistry. While much of the research has focused on the related chromium carbene complexes, the principles extend to carbynes. In these reactions, a ligand, such as carbon monoxide (CO) or an alkyne, inserts itself into the metal-carbon bond.
Studies on acylamino chromium carbene complexes have demonstrated the direct, non-photochemical insertion of carbon monoxide into the chromium-carbon bond to form a ketene (B1206846) complex. nih.gov Although this is a carbene complex, it highlights the propensity for insertion reactions in chromium-carbon multiple bonds. Similarly, the reaction of aminocarbene complexes with alkynes can involve the insertion of the alkyne, followed by the insertion of a carbonyl ligand. acs.org
More directly related to carbynes, migratory insertion reactions have been observed in cyclic carbyne systems. mdpi.com For instance, a hydride can attack the carbyne carbon to give a metallabenzene intermediate, which then undergoes a migratory insertion reaction. mdpi.com These reactions showcase the ability of the carbyne ligand to participate in complex rearrangements and insertions, further expanding its synthetic utility.
Cycloaddition Reactions
Chromium carbene complexes are versatile reagents in a variety of cycloaddition reactions, enabling the construction of complex cyclic and aromatic frameworks. researchgate.netacs.org These reactions can be broadly categorized based on the number of atoms contributed by each component to the new ring.
Alkynyl chromium carbene complexes readily participate in Diels-Alder [4+2] cycloadditions with dienes. acs.org For instance, the reaction with cyclopentadiene (B3395910) proceeds smoothly at room temperature to yield the corresponding cycloadduct. acs.org These cycloaddition reactions can be performed in tandem or concurrently with annulation reactions, providing a powerful tool for synthesizing complex molecules like dihydronaphthols in a single pot. acs.org Beyond the typical [4+2] cycloadditions, chromium carbene complexes can also engage in higher-order cycloadditions, such as [6π+3C] processes with fulvenes. uwindsor.ca
The Dötz benzannulation reaction is a powerful method for constructing highly substituted phenolic rings from an α,β-unsaturated chromium Fischer carbene complex, an alkyne, and a carbon monoxide ligand. msu.eduwikiwand.com This thermal reaction is formally considered a [3+2+1] cycloaddition. thieme-connect.com The resulting phenol (B47542) is initially coordinated to a Cr(CO)₃ fragment, which can be removed by mild oxidation. msu.eduwikipedia.org
The widely accepted mechanism for the Dötz reaction involves several key steps: msu.eduwikiwand.comwikipedia.org
Table 2: Mechanistic Steps of the Dötz Reaction
| Step | Description | Intermediate |
|---|---|---|
| 1 | Decarbonylation: Reversible and rate-limiting loss of a CO ligand from the pentacarbonyl chromium carbene complex. | Coordinatively unsaturated tetracarbonylcarbene complex. |
| 2 | Alkyne Coordination: Coordination of the alkyne to the electron-deficient metal center. | η²-Alkyne complex. |
| 3 | Cyclization: Coupling of the carbene and alkyne ligands to form a metallacyclobutene, which rearranges to a more stable η¹,η³-vinyl carbene complex. | η¹,η³-Vinyl carbene complex. |
| 4 | CO Insertion: Migratory insertion of a CO ligand to form an η⁴-vinylketene complex. | η⁴-Vinylketene complex. |
| 5 | Electrocyclization: A six-electron electrocyclic ring closure of the vinylketene intermediate. | Cyclohexadienone intermediate. |
| 6 | Aromatization: Tautomerization to form the final chromium tricarbonyl-coordinated phenol product. | Arene chromium tricarbonyl complex. |
Mechanism based on information from references msu.eduwikiwand.comwikipedia.org.
The reaction exhibits high regioselectivity, particularly with terminal alkynes. The larger substituent on the alkyne is typically found adjacent to the newly formed hydroxyl group, while the smaller substituent is positioned next to the alkoxy group originating from the carbene. msu.eduwikipedia.org
An elegant application of chromium carbene chemistry is the synthesis of pyrroles via the formation of Münchnone intermediates. nih.gov This transformation begins with the direct, nonphotochemical insertion of carbon monoxide into an acylamino chromium carbene complex, which generates a ketene complex. nih.gov This ketene intermediate then undergoes cyclization to form a metal-free Münchnone (a mesoionic 1,3-oxazolium-5-oxide). nih.gov
Münchnones are 1,3-dipoles and readily react with dipolarophiles, such as alkynes. nih.gov The reaction with an alkyne proceeds through a [3+2] dipolar cycloaddition to form a bicyclic intermediate. This intermediate then undergoes a cycloreversion reaction, extruding carbon dioxide to furnish the final pyrrole (B145914) product. nih.gov This organometallic route provides a novel pathway to these important heterocyclic compounds. nih.gov
Table 3: Synthesis of Pyrroles from Acylamino Carbene Complexes and Alkynes
| Carbene Complex | Alkyne | Product | Yield (%) |
|---|---|---|---|
| 1a | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Pyrrole 2a | 78 |
| 1b | Dimethyl acetylenedicarboxylate (DMAD) | Pyrrole 2a | 90 |
| 1b | Phenylacetylene | Pyrrole 2c | 83 |
Data sourced from reference nih.gov. Yields are for reactions run under CO pressure in the dark.
Stereochemical Control in Chromium-Mediated Reactions
Achieving stereochemical control is a central goal in organic synthesis. In chromium-mediated reactions, stereocontrol can be exerted through various mechanisms, influencing both regioselectivity and stereospecificity.
In the Dötz reaction, the regiochemistry of the product is highly predictable. As mentioned, the annulation of terminal alkynes proceeds with high selectivity, dictating the substitution pattern on the resulting phenol ring. wikipedia.org This regioselectivity is a form of stereochemical control, determined by the relative steric demands of the alkyne substituents during the cyclization steps. msu.edu
The fundamental steps within these reaction mechanisms are often inherently stereospecific. For example, migratory insertion reactions are known to proceed with retention of stereochemistry at a chiral migrating alkyl group. wordpress.com Similarly, cycloaddition reactions like the Dötz reaction involve concerted steps such as the 6π-electrocyclization, which are governed by the principles of orbital symmetry and proceed with a defined stereochemical outcome. msu.edu In 1,3-dipolar cycloadditions, such as the reaction of Münchnones with alkenes, the stereochemistry of the alkene is typically retained in the cycloadduct. thieme-connect.de This stereospecificity is crucial for controlling the relative configuration of newly formed stereocenters in the product.
Mechanistic Elucidation of Chromium(II)-Mediated Transformations
The mechanistic pathways of chromium(II)-mediated transformations involving organohalides are complex, often featuring a series of highly reactive intermediates. researchgate.net The reducing power of Cr(II) facilitates the formation of organochromium species that can subsequently undergo further reactions to yield a variety of organic products. researchgate.net Mechanistic studies have been crucial in identifying the transient species involved and understanding their distinct reactivity. Evidence points towards the generation of carbenes, carbynes, and carbenoids as key intermediates in these transformations. researchgate.net The specific pathway is highly dependent on the nature of the starting material and the reaction conditions. For instance, the reaction of 1,1,1-trihaloalkyl compounds with Cr(II) ions is proposed to proceed through a stepwise abstraction of halogen atoms. researchgate.net This process can lead to the formation of alkyl carbyne triradicals in solution, which can then couple to form alkynes. researchgate.net
Interplay of Carbene, Carbyne, and Carbenoid Intermediates
In chromium(II)-mediated reactions, particularly those starting from trichloromethyl compounds, a delicate interplay exists between carbene, carbyne, and carbenoid intermediates. researchgate.net The transformation of trichloromethyl carbinols and trichloromethylalkanes with chromium(II) chloride in tetrahydrofuran (B95107) (THF) at room temperature provides a clear example of this interplay. researchgate.net These substrates are readily converted into highly reactive α-chlorocarbenes, carbynes, and α-chloro-α-chromium(III) vinylidene carbenoids. researchgate.net
The initial step is believed to be the reduction of the organic halide by Cr(II) to generate an organochromium intermediate. Subsequent eliminations and rearrangements can then lead to the formation of the various reactive species. For example, chromium-carbyne complexes can be prepared from the reaction of 1,1,1-trichloromethyl reagents with chromium(II) chloride. researchgate.net These carbyne complexes are not merely endpoints but serve as pivotal intermediates in the selective formation of a diverse array of products including alkynes, alkenes, and allenes. researchgate.net
The following table summarizes the key intermediates and their proposed roles in chromium(II)-mediated transformations:
| Intermediate | Precursor Example | Proposed Role |
| α-Chlorocarbene | Trichloromethyl carbinol | Intermediate in the formation of alkenes and other products. |
| Carbyne | 1,1,1-Trichloromethyl reagent | Intermediate in the formation of alkynes, alkenes, and allenes. researchgate.net |
| α-Chloro-α-chromium(III) vinylidene carbenoid | Trichloromethylalkane | A reactive species involved in carbon-carbon bond formation. researchgate.net |
| Chromium-Carbyne Complex | 1,1,1-Trichloromethyl reagent | A key intermediate that can lead to various products depending on the subsequent reaction conditions. researchgate.net |
Further research, including quantum-chemical calculations, has helped to shed light on the thermodynamics and kinetics of these reaction pathways. For example, in some systems, the formation of a carbene intermediate via hydride-carbyne coupling is predicted to be both thermodynamically exothermic and kinetically facile. researchgate.net
Advanced Topics and Future Research Directions in Chromium Carbyne Chemistry
Exploration of Novel Ligand Architectures and their Influence on Reactivity
The ligand sphere surrounding the chromium center plays a pivotal role in dictating the stability, reactivity, and selectivity of carbyne complexes. While traditional ligands like carbon monoxide and cyclopentadienyl (B1206354) anions have been foundational, contemporary research is increasingly focused on the development and implementation of novel ligand architectures to fine-tune the properties of chromium carbynes.
Another area of active investigation involves the use of pincer ligands . These tridentate ligands bind to the metal center in a meridional fashion, creating a rigid and well-defined coordination environment. The strong σ-donation from the central donor atom of the pincer ligand, often a nitrogen or carbon atom, combined with the steric constraints imposed by the ligand's backbone, can enforce unusual geometries and reactivities on the chromium carbyne unit. Research is ongoing to understand how variations in the pincer ligand's donor atoms and steric profile can be used to promote specific catalytic transformations.
The synthesis and study of chromium carbyne complexes bearing phosphine (B1218219) or alkyl isonitrile ligands have also provided valuable insights. For example, the reactivity of chromium phenylcarbyne complexes, such as (η5-C5R5)(CO)2Cr≡CPh, can be dramatically altered by reaction with phosphines like PMe3. Depending on the cyclopentadienyl ligand (R=H or Me), the phosphine can either add to the carbyne-carbon atom, yielding an α-phosphoniocarbene complex, or induce a carbyne-carbonyl coupling reaction to form a ketenyl complex. researchgate.net
Future research in this area will likely focus on the design of even more sophisticated ligand frameworks, including those with built-in chirality for asymmetric catalysis, redox-active ligands that can participate directly in catalytic cycles, and ligands that can respond to external stimuli, allowing for switchable catalytic activity.
Understanding Electronic Effects on Reactivity and Selectivity in Chromium Carbyne Complexes
The electronic nature of both the ligands and the carbyne substituent itself has a profound impact on the reactivity and selectivity of chromium carbyne complexes. A detailed understanding of these electronic effects is crucial for the rational design of new reagents and catalysts.
The carbyne ligand can be considered a powerful π-acceptor and a σ-donor. The balance of these electronic interactions is heavily influenced by the other ligands on the metal. For instance, strong σ-donating ligands will increase the electron density on the chromium center, which can then engage in stronger π-backbonding to the carbyne's p-orbitals. This increased back-donation makes the carbyne carbon less electrophilic. Conversely, electron-withdrawing ligands will decrease the electron density at the metal center, leading to a more electrophilic carbyne carbon that is more susceptible to nucleophilic attack.
Aminocarbyne complexes represent a particularly well-studied class of compounds where these electronic effects are evident. researchgate.net The nitrogen atom of the amino group can donate its lone pair of electrons into the metal-carbyne triple bond, which significantly affects the bonding and reactivity. The electronic properties of the aminocarbyne ligand can be further tuned by varying the substituents on the nitrogen atom. Electron-withdrawing groups on the nitrogen enhance the back-donation from the metal to the carbyne carbon. researchgate.net
Molecular orbital calculations have been employed to better understand the frontier-controlled nucleophilic addition to the metal-carbon triple bond in cationic carbyne complexes. acs.org These studies help to rationalize the observed reactivity patterns by examining the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Future work in this area will likely involve more sophisticated spectroscopic and computational studies to precisely quantify the electronic effects of different ligands and carbyne substituents. This knowledge will be invaluable for designing chromium carbyne complexes with tailored reactivity for specific synthetic applications, such as controlling the selectivity of catalytic reactions.
Development of Sustainable Synthetic Methodologies for Chromium Carbyne Compounds
While chromium carbyne complexes are valuable synthetic intermediates, their preparation has often relied on stoichiometric reactions that may not be ideal from a "green chemistry" perspective. A significant future challenge is the development of more sustainable and atom-economical methods for their synthesis.
A common route to chromium carbyne complexes involves the reaction of 1,1,1-trichloromethyl compounds with chromium(II) chloride. researchgate.net While effective, this method generates significant amounts of inorganic byproducts. Future research could focus on developing catalytic methods for the synthesis of chromium carbynes, where a substoichiometric amount of a chromium precursor could be used to generate the desired carbyne complex in situ.
Another aspect of sustainable synthesis is the use of safer and more environmentally benign starting materials and solvents. Exploring alternative carbyne precursors that are less hazardous than polyhalogenated methanes would be a significant step forward. Additionally, the use of greener solvents or even solvent-free reaction conditions could greatly reduce the environmental impact of chromium carbyne synthesis.
The principles of atom economy, which seek to maximize the incorporation of all materials used in the process into the final product, should also be a guiding principle in the development of new synthetic routes. This could involve designing reactions where the byproducts are either non-existent or are themselves useful compounds. While the direct application of "green chemistry" principles to the synthesis of chromium carbyne complexes is still an emerging area, it represents a critical direction for future research. researchgate.netacs.org
Expanding Catalytic Scope and Interdisciplinary Applications
Chromium carbyne complexes have been shown to be versatile intermediates in organic synthesis, capable of forming a wide range of products, including alkynes, alkenes, β-hydroxy ketones, and allenes. researchgate.net An ongoing goal of research in this field is to expand the catalytic applications of these complexes and to explore their use in interdisciplinary areas.
In the realm of organic synthesis, there is considerable interest in developing new catalytic reactions that are mediated by chromium carbyne complexes. This could include novel cyclization reactions, C-H activation/functionalization reactions, and polymerization reactions. For example, chromium-catalyzed cyclopropanation of olefins represents an interesting application where chromium carbene or carbyne intermediates are likely involved. researchgate.net
Beyond traditional organic synthesis, chromium carbyne complexes may find applications in materials science. The carbon-chromium triple bond could be incorporated into polymer backbones to create novel organometallic polymers with interesting electronic or optical properties. The synthesis of conjugated molecular wires, which are of interest for molecular electronics, has been proposed to proceed through the coupling of carbyne radicals, which can be generated from chromium complexes. researchgate.net
The interface between organometallic chemistry and biology is another area where chromium carbyne complexes could potentially have an impact. While still a nascent field, the unique reactivity of the carbyne ligand could be harnessed for applications in bioorganometallic chemistry, such as the development of novel imaging agents or therapeutic compounds. The synthesis of complex, biologically relevant molecules could also be facilitated by new catalytic methods based on chromium carbynes. nih.gov
Synergistic Experimental and Computational Approaches in Chromium Carbyne Research
The complexity of chromium carbyne complexes and their reactions necessitates a multifaceted approach that combines experimental and computational methods. The synergy between these two approaches provides a much deeper understanding of structure, bonding, and reactivity than either could achieve alone.
Experimental techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy provide invaluable data on the structures and electronic properties of chromium carbyne complexes. For example, high-resolution X-ray diffraction studies can be used to experimentally determine the electron deformation densities in chromium carbene and carbyne complexes, providing a detailed picture of the bonding. acs.org
Computational methods, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction mechanisms and predicting the properties of new complexes. chemrxiv.org DFT calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate spectroscopic parameters that can be compared with experimental data. researchgate.netnih.govrsc.org For instance, the reaction of a trinuclear chromium chlorocarbyne complex with aldehydes to afford chloroallylic alcohols and terminal alkynes has been studied using DFT. researchgate.net
A powerful example of this synergistic approach is the combined use of experimental and computational methods to investigate the reactivity of chromium and carbon under high pressure. nih.govnih.gov In this work, crystal structure prediction methods were used to identify potentially stable chromium carbide phases, which were then targeted for high-pressure synthesis in a diamond anvil cell. This combined approach led to the discovery of novel metastable phases that were not predicted by theory alone, highlighting the importance of experimental validation.
Future research will undoubtedly rely even more heavily on this integrated approach. The combination of advanced spectroscopic techniques, such as ultrafast time-resolved spectroscopy, with high-level computational modeling will allow for the direct observation and characterization of short-lived reaction intermediates, providing unprecedented insight into the mechanisms of chromium carbyne-mediated reactions.
Q & A
Q. What experimental methodologies are recommended for synthesizing carbanylium-chromium complexes with high reproducibility?
To ensure reproducibility, adopt a stepwise synthesis protocol:
- Precursor purification : Use column chromatography to isolate intermediates (e.g., chromium precursors) to ≥95% purity, verified via HPLC .
- Inert conditions : Conduct reactions under argon/glovebox environments to prevent oxidation of carbanylium ligands .
- Real-time monitoring : Employ UV-Vis spectroscopy to track reaction progress and identify side products .
- Characterization : Cross-validate results using XRD (for crystallinity) and NMR (for ligand coordination integrity) .
Q. How should researchers address discrepancies in reported stability data for carbanylium-chromium complexes across solvents?
Systematic solvent-screening frameworks are critical:
- Controlled variables : Fix temperature (e.g., 25°C) and concentration while varying solvent polarity (e.g., using the Kamlet-Taft scale) .
- Kinetic stability assays : Measure decomposition rates via time-resolved FTIR to identify solvent-specific degradation pathways .
- Contradiction analysis : Compare results with prior studies by normalizing data to shared parameters (e.g., ionic strength) and statistically testing outliers using ANOVA .
Advanced Research Questions
Q. What strategies can resolve contradictions in catalytic activity data for carbanylium-chromium complexes in heterogeneous vs. homogeneous systems?
Develop a dual-phase experimental design:
- Surface characterization : Use XPS or TEM to analyze chromium oxidation states and ligand adsorption patterns on solid supports .
- Kinetic isotope effects (KIE) : Compare reaction rates in deuterated vs. non-deuterated solvents to identify rate-limiting steps in homogeneous catalysis .
- Computational modeling : Apply DFT calculations to simulate active-site interactions and identify steric/electronic factors causing performance disparities .
Q. How can researchers design experiments to probe the ligand-exchange dynamics of carbanylium-chromium complexes without disturbing equilibrium states?
Implement non-invasive spectroscopic techniques:
- Stopped-flow NMR : Capture transient intermediates during ligand substitution at millisecond resolution .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpies/entropies to map thermodynamic pathways .
- Ethical data validation : Replicate experiments across independent labs to minimize instrumentation bias, adhering to EQUATOR guidelines for data transparency .
Methodological and Analytical Guidance
Q. What statistical approaches are optimal for analyzing carbanylium-chromium’s structure-activity relationships in high-throughput screening?
Combine multivariate analysis and machine learning:
- Principal Component Analysis (PCA) : Reduce dimensionality of spectral/kinetic datasets to identify dominant variables .
- Cross-validation : Use k-fold methods to validate predictive models for catalytic efficiency or stability .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points caused by synthesis impurities .
Q. How should conflicting crystallographic data on carbanylium-chromium bond angles be reconciled in publications?
Adopt a tiered reporting framework:
- Primary data : Publish raw diffraction files in public repositories (e.g., CCDC) with detailed refinement parameters .
- Comparative tables : Tabulate bond angles/lengths alongside literature values, highlighting measurement uncertainties (e.g., ±0.02 Å) .
- Contextual discussion : Attribute discrepancies to lattice packing effects or temperature-dependent structural relaxations .
Literature and Reproducibility
Q. What criteria should guide the selection of primary literature for benchmarking carbanylium-chromium properties?
Prioritize studies with:
Q. How can researchers ensure reproducibility when replicating carbanylium-chromium catalytic cycles from literature?
Follow a verification checklist:
- Material traceability : Source reagents from vendors cited in original studies (e.g., Sigma-Aldrich vs. TCI America) .
- Apparatus calibration : Validate equipment (e.g., GC-MS detectors) using certified reference standards .
- Negative controls : Include blank reactions to confirm no background contamination .
Collaborative and Ethical Considerations
Q. What collaborative frameworks are effective for multi-institutional studies on carbanylium-chromium applications?
Structure projects using:
- Task partitioning : Assign synthesis to one lab and characterization to another, with shared data repositories (e.g., Figshare) .
- Inter-lab protocols : Standardize SOPs for critical steps (e.g., inert-atmosphere transfers) to minimize variability .
- Ethical oversight : Obtain cross-institutional IRB approvals and draft data-sharing agreements upfront .
Q. How should researchers navigate intellectual property concerns when publishing carbanylium-chromium findings with industrial relevance?
- Pre-submission review : Screen manuscripts for patentable innovations (e.g., novel ligand architectures) with university TTOs .
- Dual disclosure : File provisional patents before submitting to journals requiring open data .
- Licensing clarity : Use Creative Commons licenses for non-commercial data, reserving industrial rights via embargo periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
